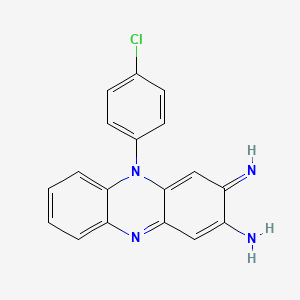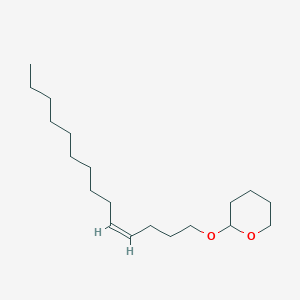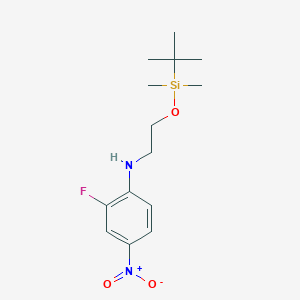![molecular formula C₁₅H₁₅NO B1144717 11-Methyl-5,6-dihydrobenzo[b][1]benzazepin-5-ol CAS No. 28291-62-5](/img/structure/B1144717.png)
11-Methyl-5,6-dihydrobenzo[b][1]benzazepin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Methyl-5,6-dihydrobenzo[b][1]benzazepin-5-ol is a chemical compound belonging to the class of dibenzoazepines. This compound is characterized by its tricyclic structure, which includes a seven-membered nitrogen-containing ring fused with two benzene rings. It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methyl-5,6-dihydrobenzo[b][1]benzazepin-5-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepin-10-one using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and yields the desired alcohol product .
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
11-Methyl-5,6-dihydrobenzo[b][1]benzazepin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of secondary or tertiary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepin-10-one.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
11-Methyl-5,6-dihydrobenzo[b][1]benzazepin-5-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 11-Methyl-5,6-dihydrobenzo[b][1]benzazepin-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter metabolism, thereby affecting neuronal signaling and function .
Comparison with Similar Compounds
Similar Compounds
5H-Dibenz[b,f]azepine: A tricyclic amine with similar structural features.
10,11-Dihydro-5H-dibenzo[b,f]azepine: A closely related compound with similar chemical properties.
Oxcarbazepine: A derivative used as an anticonvulsant medication.
Uniqueness
11-Methyl-5,6-dihydrobenzo[b][1]benzazepin-5-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 10th position. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
28291-62-5 |
|---|---|
Molecular Formula |
C₁₅H₁₅NO |
Molecular Weight |
225.29 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








